3-[(4-methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one
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Overview
Description
Molecular Structure Analysis
The molecular formula of the compound is C17H14O2 . It has an average mass of 250.292 Da and a monoisotopic mass of 250.099380 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 402.4±55.0 °C at 760 mmHg, and a flash point of 178.3±31.5 °C . It has a molar refractivity of 74.5±0.4 cm3, and its polar surface area is 26 Å2 .Scientific Research Applications
Rearrangement and Coordination in Complex Synthesis
The compound has been involved in studies related to the rearrangement and coordination of similar structures, leading to the synthesis of complex nickel complexes. These complexes have been characterized by various analytical techniques, highlighting the compound's potential in the formation of structurally diverse and potentially functional materials (Bermejo et al., 2000).
Reactivity with N,N-Binucleophilic Agents
Research has been conducted on the reactivity of related compounds with different nitrogen-containing binucleophilic agents. This led to the formation of novel pyridazin-3(2H)-one derivatives, showcasing the compound's versatility in chemical reactions and potential applications in synthesizing new materials or pharmaceuticals (Kosolapova et al., 2013).
Structural Characterisation in Metal Complexes
The compound's derivatives have been used to study the structural characterization of metal complexes, demonstrating its utility in forming complex structures with metals. These studies provide insights into the coordination chemistry and potential applications in catalysis or material science (Sousa et al., 2001).
Directed Regiospecificity in Cycloaddition Reactions
Investigations into the directed regiospecificity of 1,3-dipolar cycloaddition reactions involving pyridazinone derivatives have been conducted. This research highlights the compound's role in facilitating specific chemical transformations, which could be valuable in synthetic chemistry and the development of new chemical entities (Jelen et al., 1991).
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Pyrazole derivatives are known to have diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-(4-methylphenyl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-13-3-5-14(6-4-13)20-12-11-17(21)18(19-20)25(22,23)16-9-7-15(24-2)8-10-16/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTILLXZAWPUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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